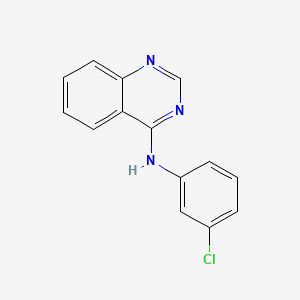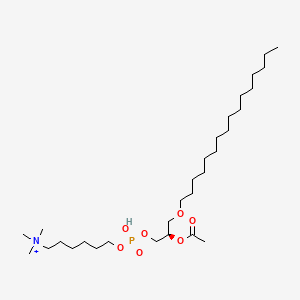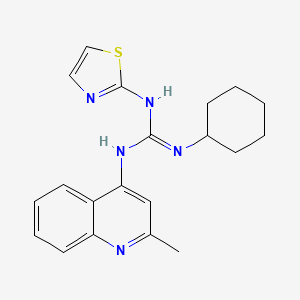
Timegadine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Timegadine tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.
Biología: La capacidad de this compound para inhibir COX y lipooxigenasa la convierte en una herramienta valiosa para estudiar las vías inflamatorias y las respuestas celulares.
Mecanismo De Acción
Timegadine ejerce sus efectos inhibiendo competitivamente las enzimas COX y lipooxigenasa . Esta inhibición evita la formación de mediadores proinflamatorios como las prostaglandinas y los leucotrienos, lo que reduce la inflamación. Los objetivos moleculares de this compound incluyen los sitios activos de estas enzimas, donde se une y bloquea su actividad .
Análisis Bioquímico
Biochemical Properties
Timegadine plays a significant role in biochemical reactions by inhibiting the activity of cyclo-oxygenase and lipoxygenase enzymes. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
This compound interacts with various biomolecules, including enzymes and proteins involved in the inflammatory response. It competitively inhibits cyclo-oxygenase and lipoxygenase, preventing the conversion of arachidonic acid into pro-inflammatory compounds. This interaction is crucial for its therapeutic effects in reducing inflammation and pain associated with conditions like rheumatoid arthritis .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It significantly inhibits the primary and secondary lesions in animal models of adjuvant arthritis, indicating its effectiveness in reducing inflammation at the cellular level . This compound also affects cell signaling pathways by inhibiting the production of pro-inflammatory mediators, which play a role in the activation and recruitment of immune cells to sites of inflammation .
Furthermore, this compound has been observed to impact gene expression related to inflammation. By inhibiting cyclo-oxygenase and lipoxygenase, it reduces the expression of genes involved in the inflammatory response, thereby modulating the overall inflammatory process .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of cyclo-oxygenase and lipoxygenase enzymes. By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes . This inhibition reduces the overall inflammatory response and alleviates symptoms associated with inflammatory conditions.
Additionally, this compound’s inhibition of these enzymes leads to a decrease in the production of reactive oxygen species and other inflammatory mediators, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and effectiveness over extended periods of treatment. For example, in long-term studies of rheumatoid arthritis, this compound significantly improved clinical and biochemical markers of disease activity over a 24-week period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain in models of adjuvant arthritis. At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal and allergic reactions .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-inflammatory effects. Beyond this threshold, increasing the dosage does not necessarily lead to proportional increases in efficacy and may instead increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of arachidonic acid. By inhibiting cyclo-oxygenase and lipoxygenase, this compound affects the metabolic flux of arachidonic acid and reduces the production of pro-inflammatory mediators . This inhibition also impacts the levels of various metabolites involved in the inflammatory response, contributing to its overall anti-inflammatory effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, including albumin, which facilitates its transport in the bloodstream . This compound’s distribution within tissues is influenced by its binding to specific transporters and binding proteins, which help localize and accumulate the compound in areas of inflammation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cyclo-oxygenase and lipoxygenase enzymes . Post-translational modifications and targeting signals may play a role in directing this compound to these compartments, ensuring its effective inhibition of the target enzymes .
Métodos De Preparación
Timegadine puede sintetizarse a través de diversas rutas. Un método común implica la reacción de guanidinas con 2-cloro-2,4,6-ciclohepta-1,3,5-trien-1-ona . La producción industrial de this compound normalmente implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los detalles específicos sobre los métodos de producción industrial son propietarios y no se divulgan ampliamente.
Análisis De Reacciones Químicas
Timegadine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Timegadine es único en su doble inhibición de COX y lipooxigenasa, lo que lo diferencia de otros agentes antiinflamatorios que normalmente solo se dirigen a una de estas vías. Compuestos similares incluyen:
Indometacina: Un inhibidor selectivo de COX.
Naproxeno: Otro inhibidor de COX con propiedades antiinflamatorias.
Clorhidrato de tiaramida: Un compuesto con efectos antiinflamatorios similares pero diferentes objetivos moleculares.
La capacidad de this compound para inhibir tanto COX como lipooxigenasa proporciona un efecto antiinflamatorio más amplio, lo que lo convierte en un compuesto valioso en la investigación terapéutica.
Propiedades
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNITZYWXMWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221282 | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71079-19-1 | |
| Record name | Timegadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timegadine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timegadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timegadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMEGADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)


![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
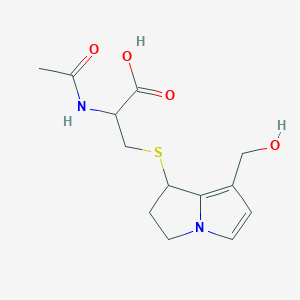
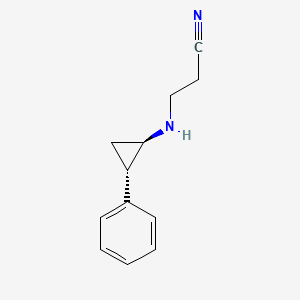
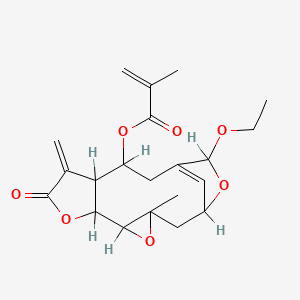
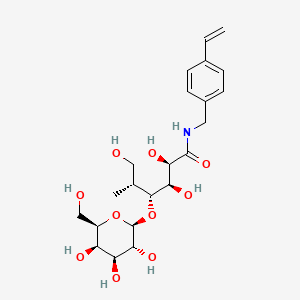
![5,7-Dimethyl-2,4-dioxo-1-[3-(4-phenethyl-1-piperazinyl)propyl]-3-[2-(trifluoromethyl)phenyl]-6-quinazolinecarboxylic acid ethyl ester dihydrochloride](/img/structure/B1209827.png)
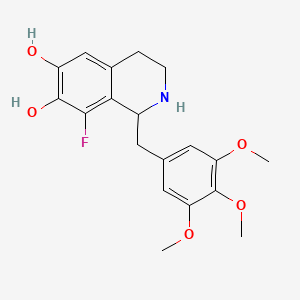
![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)
